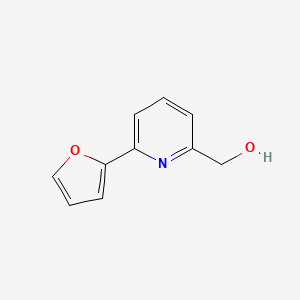

6-(Furan-2-yl)pyridine-2-methanol

Description

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

[6-(furan-2-yl)pyridin-2-yl]methanol |

InChI |

InChI=1S/C10H9NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-6,12H,7H2 |

InChI Key |

GGFONAMAWBCVHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CO2)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-(Furan-2-yl)-2-methylpyridine

The foundational step involves introducing the furan-2-yl group at the 6-position of a pyridine ring. A Suzuki-Miyaura cross-coupling reaction between 2-methyl-6-bromopyridine and furan-2-ylboronic acid achieves this efficiently. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a dioxane/water solvent system at 80–100°C for 12–24 hours, yielding 6-(furan-2-yl)-2-methylpyridine with >85% conversion. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

Chlorination of the Methyl Group

The methyl group at position 2 is selectively chlorinated using trichloro isocyanate (TCI) under reflux in halohydrocarbon solvents (e.g., dichloromethane). Benzamide (10 mol%) acts as a catalyst, enabling the conversion of 6-(furan-2-yl)-2-methylpyridine to 6-(furan-2-yl)-2-chloromethylpyridine. The molar ratio of TCI to substrate is critical (1.08:1), with dropwise addition over 1 hour to prevent side reactions.

Hydrolysis to Methanol Functionality

The chloromethyl intermediate undergoes alkaline hydrolysis (e.g., 2 M NaOH in ethanol/water, 1:4) at 90°C for 3 hours, yielding 6-(furan-2-yl)pyridine-2-methanol with 88% conversion. Copper acetate (0.1 eq) enhances reaction efficiency by stabilizing intermediates during hydrolysis.

Cyclocondensation Approach Using Furan-2-carbaldehyde

Hantzsch-like Pyridine Synthesis

A modified Hantzsch reaction assembles the pyridine ring using furan-2-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux. The reaction forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine system using MnO₂ or DDQ. While this method primarily yields 4-aryl-substituted pyridines, strategic modifications (e.g., substituting ethyl acetoacetate with hydroxymethyl-containing β-keto esters) could direct the methanol group to position 2.

Post-Cyclization Functionalization

For existing pyridine derivatives with a methyl group at position 2, chlorination-hydrolysis (as in Section 1.2–1.3) introduces the methanol functionality. However, regioselectivity challenges necessitate protecting group strategies for the furan substituent during chlorination.

Oxidative Transformation of 6-(Furan-2-yl)pyridine-2-carbaldehyde

Aldehyde Synthesis via Directed C-H Activation

Directing groups (e.g., pyridine N-oxide) enable C-H activation at position 2 of 6-(furan-2-yl)pyridine, followed by formylation using CO and a palladium catalyst. The resulting 6-(furan-2-yl)pyridine-2-carbaldehyde is reduced to the methanol derivative using NaBH₄ in methanol (0–5°C, 2 hours, 92% yield).

Comparative Analysis of Oxidation Methods

Alternative reductants like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) achieve similar results but risk over-reduction or furan ring hydrogenation. NaBH₄ offers superior selectivity for aldehyde-to-methanol conversion.

Key Challenges and Optimization Strategies

Regioselectivity in Furan Substitution

The electron-rich furan ring complicates electrophilic substitution on pyridine. Transition metal-catalyzed cross-coupling (Suzuki, Stille) remains the most reliable method for introducing furan at position 6, albeit requiring halogenated precursors.

Stability of Intermediates

Chloromethyl intermediates are prone to hydrolysis under ambient conditions. Anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) improve stability during chlorination.

Catalytic System Efficiency

Copper salts (e.g., Cu(OAc)₂) accelerate hydrolysis rates by facilitating nucleophilic attack on the chloromethyl group. However, excess copper may promote side reactions, necessitating precise stoichiometry.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)pyridine-2-methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: The major products include furan-2-carboxylic acid and pyridine-2-carboxylic acid.

Reduction: The major products include 6-(Furan-2-yl)pyridine-2-methanol derivatives with reduced functional groups.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Pharmacological Applications

1.1. Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-(Furan-2-yl)pyridine-2-methanol derivatives. Research indicates that compounds containing furan and pyridine moieties exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

1.2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It has shown promise in modulating pathways associated with oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential for central nervous system disorders .

1.3. Antimicrobial Activity

6-(Furan-2-yl)pyridine-2-methanol has also demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Studies have utilized disc diffusion methods to assess its efficacy against strains such as Staphylococcus aureus and Candida albicans, revealing promising results that suggest further exploration for potential use as an antimicrobial agent .

Synthetic Utility

2.1. Building Block for New Compounds

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, facilitating the synthesis of novel derivatives with enhanced biological activities .

2.2. Reaction Pathways

The synthesis pathways involving 6-(Furan-2-yl)pyridine-2-methanol include reactions with electrophiles to form new pyridine derivatives, which can further be explored for their pharmacological properties. For example, reactions with aldehydes or ketones can yield valuable intermediates for drug development .

Case Studies

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table compares 6-(Furan-2-yl)pyridine-2-methanol with pyridine-2-methanol derivatives bearing different substituents at position 6:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, bromo) increase electrophilicity at the pyridine ring, while electron-donating groups (e.g., methyl, methoxy) enhance nucleophilic character.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6-(Furan-2-yl)pyridine-2-methanol?

- Methodological Answer : The synthesis typically involves coupling a pyridine precursor with a furan moiety. One approach is to functionalize 2-pyridinemethanol with a furan-2-yl group via Suzuki-Miyaura cross-coupling using a palladium catalyst. For example, 6-iodopyridin-2-methanol can react with furan-2-ylboronic acid under conditions similar to those used for fluorinated analogs (e.g., DMSO as a solvent, K₂CO₃ as a base) . Another method involves oxidative hydroxylation of a pre-coupled 6-(furan-2-yl)pyridine-2-carbaldehyde using NaBH₄ or LiAlH₄ for reduction to the alcohol .

Q. How can the purity and structural integrity of 6-(Furan-2-yl)pyridine-2-methanol be validated?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of furan protons (δ ~6.3–7.4 ppm) and pyridine ring protons (δ ~7.5–8.5 ppm). The methanol group (-CH₂OH) typically appears as a triplet near δ ~4.5–5.0 ppm .

- FT-IR : Look for O-H stretches (~3200–3600 cm⁻¹) and aromatic C=C/C=N vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 191.2 (C₁₀H₉NO₂⁺) .

Q. What are the key stability considerations for storing 6-(Furan-2-yl)pyridine-2-methanol?

- Methodological Answer :

- Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation of the alcohol group or photodegradation of the furan ring.

- Avoid aqueous solutions at neutral/basic pH, as the compound may undergo hydrolysis or polymerization .

Advanced Questions

Q. How can computational methods predict the reactivity of 6-(Furan-2-yl)pyridine-2-methanol in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution. The electron-withdrawing pyridine ring directs nucleophiles to the furan-2-position.

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways. Studies on similar compounds show that polar aprotic solvents enhance reactivity at the furan oxygen .

- Example : Compare Fukui indices for electrophilic/nucleophilic attack to prioritize synthetic modifications .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from PubChem, Reaxys, and PISTACHIO databases. For instance, conflicting cytotoxicity results may arise from assay conditions (e.g., cell line variability, concentration ranges).

- Dose-Response Validation : Reproduce studies using standardized protocols (e.g., MTT assays in HEK293 or HepG2 cells) with triplicate measurements .

- SAR Studies : Compare with analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol to isolate the furan’s role in bioactivity .

Q. How does stereochemistry influence the catalytic activity of 6-(Furan-2-yl)pyridine-2-methanol in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or enzymatic kinetic resolution (e.g., lipase B) to isolate enantiomers.

- Coordination Studies : X-ray crystallography (via SHELXL ) reveals how the methanol group coordinates to metal catalysts (e.g., Ru or Pd), affecting enantioselectivity in hydrogenation or cross-coupling reactions.

- Case Study : (R)-phenyl(pyridin-2-yl)methanol shows >90% ee in asymmetric reductions, suggesting similar potential for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.